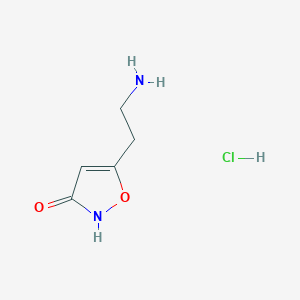
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H19ClN2O3S and its molecular weight is 342.84. The purity is usually 95%.
BenchChem offers high-quality (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study revealed the application of organic inhibitors, including a compound closely related to the chemical , for the corrosion inhibition of mild steel in acidic media. These inhibitors demonstrated significant efficiency in preventing corrosion, with inhibition efficiencies reaching up to 80% under specific conditions. This suggests potential applications for (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride in protecting metal surfaces from acidic corrosion, enhancing the longevity and durability of metal components in various industrial applications (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Synthesis of Heterocyclic Compounds
The compound also finds applications in the synthesis of heterocyclic compounds, as demonstrated by research focusing on the aza-Piancatelli rearrangement. This process allows for the efficient synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. The methodology highlights good yields, high selectivity, and faster reaction times, which are crucial for the development of pharmaceuticals and materials science (Reddy et al., 2012).
Antidepressant and Antianxiety Activities
Further research into the pharmacological applications of compounds derived from (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride has been conducted. A study on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine demonstrated antidepressant and antianxiety activities. This opens avenues for the compound's application in the development of new therapeutic agents for mental health disorders (Kumar et al., 2017).
Anticancer Activity
Another significant area of application is in anticancer research, where derivatives of the compound have been synthesized and evaluated for their anticancer activity. Heteroleptic platinum(II) dithiocarbamates, including 4-(furan-2-carbonyl)piperazine-1-carbodithioate derivatives, have shown promise as potent anticancer agents. These compounds exhibit a high level of activity against various cancer cell lines, highlighting the potential for (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride derivatives in cancer therapy (Amir et al., 2016).
Eigenschaften
IUPAC Name |
[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S.ClH/c18-12(13-3-1-9-20-13)11-16-5-7-17(8-6-16)15(19)14-4-2-10-21-14;/h1-4,9-10,12,18H,5-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFRWKOXLBEBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-isopropoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2602856.png)


![ethyl 3-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2602860.png)





![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2602870.png)
![3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2602871.png)
![Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2602872.png)

